molecular formula C21H15N5O3S B2411862 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396761-12-8

1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2411862
CAS No.: 1396761-12-8
M. Wt: 417.44
InChI Key: DOAWMJXNHPVKEA-UHFFFAOYSA-N
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Description

1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound featuring multiple heterocyclic rings, including oxadiazole and pyridinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole and pyridinone cores. One common approach is the sequential condensation of appropriate precursors followed by cyclization reactions. For instance, the oxadiazole ring can be formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The pyridinone core can be synthesized through the cyclization of β-ketoesters with ammonia or amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution reactions could utilize halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the compound might yield hydroxyl or carbonyl derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

  • Medicinal Chemistry: It could serve as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.

  • Material Science: Its unique structure may be useful in the design of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: The compound can be used as a building block or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological processes. The pathways involved might include signal transduction, gene expression regulation, or metabolic pathways.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have been studied for their biological activities.

  • Pyridinone derivatives: These compounds contain the pyridinone ring and are known for their diverse biological activities.

Uniqueness: 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to its combination of multiple heterocyclic rings and the presence of both benzyl and thiophenyl groups. This structural complexity may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

1-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S/c27-19-7-6-15(21-23-20(25-29-21)16-8-9-30-13-16)11-26(19)12-17-22-18(28-24-17)10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAWMJXNHPVKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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